4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid

Medicinal Chemistry Peptidomimetic Synthesis PROTAC Linker Design

4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid (CAS 1420788-16-4) is a heterobifunctional piperazine derivative classified systematically as 1,3-piperazinedicarboxylic acid, 4-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester. With molecular formula C₁₆H₂₃N₃O₄ and molecular weight 321.37 g/mol, it integrates three orthogonally addressable functional motifs within a single scaffold: a Boc-protected secondary amine at N4, a free carboxylic acid at C2, and a pyridin-2-ylmethyl substituent at N1.

Molecular Formula C16H23N3O4
Molecular Weight 321.37 g/mol
Cat. No. B11830929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid
Molecular FormulaC16H23N3O4
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=N2
InChIInChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-9-8-18(13(11-19)14(20)21)10-12-6-4-5-7-17-12/h4-7,13H,8-11H2,1-3H3,(H,20,21)
InChIKeyKNDHVIWCJAESJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid – Structural Classification and Procurement Identity


4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid (CAS 1420788-16-4) is a heterobifunctional piperazine derivative classified systematically as 1,3-piperazinedicarboxylic acid, 4-(2-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester . With molecular formula C₁₆H₂₃N₃O₄ and molecular weight 321.37 g/mol, it integrates three orthogonally addressable functional motifs within a single scaffold: a Boc-protected secondary amine at N4, a free carboxylic acid at C2, and a pyridin-2-ylmethyl substituent at N1 . This compound serves as a protected intermediate for constructing piperazine-containing bioactive molecules, where the pyridylmethyl group functions as a metal-coordinating or hydrogen-bonding pharmacophoric element, while the carboxylic acid enables amide coupling and the Boc group allows controlled deprotection under mild acidic conditions [1].

Why Generic Substitution Is Not Advisable for 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid in Multi-Step Synthesis


Within the broader class of Boc-protected piperazine-2-carboxylic acid building blocks, simple analogs such as 4-Boc-piperazine-2-carboxylic acid (CAS 128019-59-0) or 1-(pyridin-2-ylmethyl)piperazine (CAS 55579-01-6) each lack at least one of the three orthogonal functional handles present in the target compound [1]. The simultaneous presence of the C2 carboxylic acid, the N4 Boc protecting group, and the N1 pyridin-2-ylmethyl substituent is not replicated in any single commercially catalogued alternative under CAS 1420788-16-4. Substituting with a regioisomer, such as 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-2-carboxylic acid (CAS 1211595-81-1), relocates the carboxylic acid from the piperazine C2 position to the pyridine ring, fundamentally altering both the spatial geometry and the acidity (pKₐ) of the key coupling handle [2]. Similarly, omitting the pyridylmethyl group eliminates the metal-chelating capacity conferred by the 2-pyridyl nitrogen, a feature critical for generating metalloenzyme-targeted or coordination-chemistry-derived lead compounds [3]. These structural differences produce divergent reactivity profiles in amide coupling, orthogonal deprotection sequences, and downstream biological activity, making direct substitution without re-optimization of the synthetic route or biological assay results unreliable.

Quantitative Differentiation Evidence: 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid vs. Closest Analogs


Orthogonal Trifunctional Architecture: Three Distinct Reactive Handles vs. Two or Fewer in Comparator Building Blocks

The target compound uniquely possesses three orthogonally addressable functional groups within a single piperazine scaffold: (i) a Boc-protected amine at N4 (deprotection: TFA/CH₂Cl₂), (ii) a free carboxylic acid at C2 (available for amide coupling via EDC/HOBt or HATU), and (iii) a pyridin-2-ylmethyl substituent at N1 providing a metal-coordinating 2-pyridyl nitrogen . By contrast, the closest commercial analog 4-Boc-piperazine-2-carboxylic acid (CAS 128019-59-0) offers only two handles (Boc + COOH) and lacks the pyridylmethyl arm entirely, while 1-(pyridin-2-ylmethyl)piperazine (CAS 55579-01-6) provides the pyridylmethyl and a free secondary amine but omits both the Boc protection and the carboxylic acid . The regioisomer 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-2-carboxylic acid (CAS 1211595-81-1, MW 307.34) places the carboxylic acid on the pyridine ring rather than the piperazine C2, resulting in a molecular weight of 307.34 vs. 321.37 for the target compound and a shift of the acid functionality to a position with different pKₐ and steric accessibility [1].

Medicinal Chemistry Peptidomimetic Synthesis PROTAC Linker Design

Piperazine-2-Carboxylic Acid Scaffold: Validated Class-Level Pharmacological Activity with Sub-Micromolar Potency Demonstrated Across Multiple CNS Targets

The piperazine-2-carboxylic acid scaffold, of which the target compound is a protected derivative, has demonstrated validated multi-target pharmacological activity. In a systematic series reported by Soliman et al. (2024), 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives exhibited dual AChE/BChE inhibition with Ki values in the low micromolar to sub-nanomolar range. The free carboxylic acid series (4a-g) showed enhanced selectivity for AChE, with compound 4c achieving Ki(AChE) = 10.18 ± 1.00 µM and selectivity index SI ≈ 17.90 [1]. More potently, the hydroxamic acid derivative 7b achieved Ki(BChE) = 1.6 ± 0.08 nM (SI = 21862.5), significantly exceeding donepezil (Ki = 12.5 ± 2.6 µM) and tacrine (Ki = 17.3 ± 2.3 nM) [1]. In a subsequent in vivo evaluation, compounds 7b and 8f inhibited Aβ aggregation with IC₅₀ = 1.15 ± 0.05 µM and 1.10 ± 0.05 µM respectively, outperforming curcumin (IC₅₀ = 6.54 ± 0.31 µM) by approximately 5.7–5.9 fold [2]. While the target compound itself has not been directly assayed in these studies, it serves as the orthogonally protected precursor for generating analogous 1,4-disubstituted piperazine-2-carboxylic acid derivatives where the pyridin-2-ylmethyl group at N1 can replace the benzyl substituents used in the published series [3].

Alzheimer's Disease Cholinesterase Inhibition Multi-Target Directed Ligands

Pyridin-2-ylmethyl Substituent: Metal-Coordinating and Hydrogen-Bonding Functionality Absent in Simple Benzyl-Piperazine Analogs

The pyridin-2-ylmethyl group at the N1 position distinguishes the target compound from the widely used 4-Boc-piperazine-2-carboxylic acid benzyl derivatives. The 2-pyridyl nitrogen provides a site for transition metal coordination (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺), a feature absent in the benzyl-substituted analogs reported by Soliman et al. (compounds 4a–g, 7a–f, 8a–s), which employ only chlorobenzyl or simple benzyl substituents [1]. In structurally related systems, pyridin-2-ylmethyl-piperazine derivatives have been characterized as inhibitors of monoamine oxidase (MAO), where the pyridyl nitrogen engages in critical hydrogen-bonding interactions within the enzyme active site . Furthermore, a closely related pyridin-2-yl piperazine-2-carboxylic acid scaffold, 4-[(4,6-dimethylpyridin-2-yl)carbamothioyl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperazine-2-carboxylic acid, has been reported with an IC₅₀ of 0.033 µM against human phosphoglycerate dehydrogenase (pH 8.0, 22°C), demonstrating that the pyridyl-piperazine-2-carboxylic acid architecture can achieve nanomolar potency when appropriately derivatized [2]. The target compound provides this pyridylmethyl functionality in a protected form that allows for late-stage diversification without deprotecting the C2 carboxylic acid.

Coordination Chemistry Metalloenzyme Inhibition Fragment-Based Drug Design

Regiochemical Precision: C2 Carboxylic Acid on Piperazine vs. Carboxylic Acid on Pyridine Ring – Implications for Amide Coupling Geometry

A critical structural distinction exists between the target compound and its closest regioisomer, 4-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pyridine-2-carboxylic acid (CAS 1211595-81-1). In the target compound (CAS 1420788-16-4, MW 321.37), the free carboxylic acid is positioned at C2 of the piperazine ring, providing a chiral center (when resolved) and placing the carboxylate in a flexible, aliphatic environment amenable to standard amide coupling. In the regioisomer (CAS 1211595-81-1, MW 307.34), the carboxylic acid is attached directly to the electron-deficient pyridine ring at the 2-position, which depresses the pKₐ (pyridine-2-carboxylic acid pKₐ ≈ 2.1 vs. piperazine-2-carboxylic acid pKₐ ≈ 3.5–4.0, estimated), alters the steric environment for coupling, and changes the vector of the amide bond relative to the piperazine core . The molecular weight difference (ΔMW = 14.03) further reflects the distinct connectivity pattern. This regiochemical difference is decisive when synthetic routes require sequential deprotection and coupling at defined positions without cross-reactivity [1].

Peptide Coupling PROTAC Synthesis Conformational Control

Certified Purity Specification: NLT 98% (MolCore ISO-Certified) vs. Typical 95% for Generic Piperazine-2-Carboxylic Acid Building Blocks

MolCore supplies the target compound under a certified purity specification of NLT 98% (product MC733407) under ISO quality systems, positioning it as an API intermediate-grade material suitable for pharmaceutical development workflows . In contrast, generic listings for related building blocks such as (R)-2-(pyridin-2-ylmethyl)piperazine (CAS 1217456-28-4) and 2-pyridin-2-ylmethyl-piperazine (CAS 494783-29-8) are typically supplied at 95% purity . While a 3% purity difference may appear modest, in multi-step synthesis where each intermediate's purity propagates through subsequent transformations, a starting material purity of 98% vs. 95% translates to substantially lower cumulative impurity burdens in the final API, reducing the purification burden and improving overall yield . The ISO-certified production environment further ensures batch-to-batch consistency, a critical parameter for reproducible structure-activity relationship (SAR) studies.

Quality Control GMP Intermediate Sourcing API Intermediate

Optimal Application Scenarios for 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Convergent Synthesis of 1,4-Disubstituted Piperazine-2-Carboxylic Acid Derivatives for CNS Multi-Target Ligand Discovery

The target compound's three orthogonal handles enable a convergent synthetic strategy where the C2 carboxylic acid is coupled to a first diversity element (e.g., an amine or hydroxamic acid precursor), the N4 Boc group is then deprotected and derivatized with a second diversity element, while the N1 pyridin-2-ylmethyl group remains intact throughout to provide metal-coordinating capacity. This approach mirrors the synthetic logic of the published piperazine-2-carboxylic acid MTDL series where compounds such as 7b achieved Ki(BChE) = 1.6 ± 0.08 nM [1]. The pyridin-2-ylmethyl group can be exploited for Zn²⁺ chelation in HDAC-targeted designs, leveraging the demonstrated HDAC1 inhibitory activity (IC₅₀ = 0.135–0.302 µM range for compounds 7b, 7e, 8f) observed in the scaffold class [2].

PROTAC Linker and Heterobifunctional Degrader Assembly with Built-In Metal-Chelating Warhead

The simultaneous presence of a Boc-protected amine (for E3 ligase ligand attachment after deprotection), a free carboxylic acid (for target protein ligand conjugation), and a pyridin-2-ylmethyl group (serving as a metal-chelating warhead or solubility-enhancing motif) makes this compound a strategically advantageous intermediate for PROTAC synthesis. Sigma-Aldrich's QuicTPD™ Acid/Amine Screening Sets highlight the utility of piperazine-2-carboxylic acid derivatives in rapid PROTAC assembly, where the carboxylic acid handle enables one-step coupling in the presence of carbodiimide reagents [3]. Unlike simpler piperazine linkers that require additional synthetic steps to install heteroaryl functionality, the target compound delivers the pyridyl moiety pre-installed, eliminating one protection/deprotection cycle.

Metal-Directed Fragment Assembly for Metalloenzyme Inhibitor Screening Libraries

The pyridin-2-ylmethyl substituent at N1 provides a well-characterized metal-coordinating motif that can direct fragment binding to metalloenzyme active sites containing Zn²⁺, Cu²⁺, or Fe²⁺/³⁺ cofactors. This is supported by the reported IC₅₀ of 0.033 µM for a closely related pyridyl-piperazine-2-carboxylic acid derivative against human phosphoglycerate dehydrogenase [4]. The target compound can serve as a protected core scaffold for generating fragment libraries through systematic variation at the C2 carboxylic acid (amide coupling) and the N4 position (post-Boc deprotection), while the pyridylmethyl anchor maintains consistent metal engagement across the library, enabling meaningful SAR comparisons that are not possible with benzyl-only piperazine-2-carboxylic acid scaffolds.

GMP-Ready Intermediate Sourcing for Preclinical Candidate Scale-Up

The ISO-certified manufacturing and NLT 98% purity specification offered by MolCore for this compound position it as a procurement-ready intermediate for projects transitioning from discovery to preclinical development. The 3% purity advantage over generic 95%-grade piperazine building blocks reduces the cumulative impurity load in multi-step sequences, which is particularly critical when the final compound is destined for in vivo pharmacological evaluation where unidentified impurities can confound toxicity and efficacy readouts. The documented molecular formula (C₁₆H₂₃N₃O₄) and molecular weight (321.37 g/mol) with full analytical characterization support regulatory documentation requirements.

Quote Request

Request a Quote for 4-(Tert-butoxycarbonyl)-1-(pyridin-2-ylmethyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.